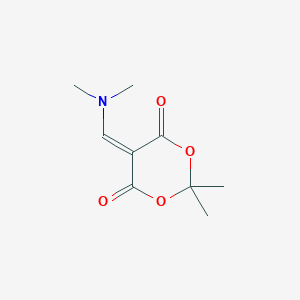

5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Description

5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative characterized by a dimethylaminomethylene substituent at the 5-position of the 1,3-dioxane-4,6-dione core. This compound belongs to a broader class of 5-substituted Meldrum’s acid derivatives, which are widely employed in organic synthesis as intermediates for constructing heterocycles, natural products, and bioactive molecules . The dimethylamino group imparts unique electronic and steric properties, influencing reactivity in cycloadditions, alkylations, and nucleophilic substitutions.

Properties

IUPAC Name |

5-(dimethylaminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-9(2)13-7(11)6(5-10(3)4)8(12)14-9/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMXFLMJEHHKMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C(=CN(C)C)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372821 | |

| Record name | 5-[(Dimethylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75039-60-0 | |

| Record name | 5-[(Dimethylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of dimethylformamide dimethyl acetal with a suitable dioxane derivative. The reaction is carried out under controlled conditions, often involving the use of a base catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods focus on maximizing yield while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The dimethylaminomethylene group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized dioxane derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

Applications in Organic Synthesis

1. Building Block for Synthesis

5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions such as:

- Condensation Reactions : It can react with aldehydes and ketones to form more complex molecules.

- Cyclization Reactions : The dioxane ring can undergo transformations to yield cyclic compounds that are valuable in pharmaceuticals.

2. Synthesis of Bioactive Compounds

Research has shown that this compound can be utilized to synthesize bioactive molecules with potential therapeutic effects. For instance:

- Antimicrobial Agents : Modifications of the dioxane structure have led to derivatives that exhibit antimicrobial properties.

- Anti-inflammatory Drugs : Certain derivatives derived from this compound have shown promise in reducing inflammation in biological assays.

Medicinal Chemistry

1. Drug Development

The compound's ability to act as a precursor for various drug molecules makes it significant in medicinal chemistry. Studies have highlighted its role in developing:

- Analgesics : Some derivatives have been investigated for their pain-relieving properties.

- Anticancer Agents : Research indicates potential applications in creating compounds that target cancer cells.

2. Mechanistic Studies

this compound has been used in studies to understand mechanisms of action for certain drugs. Its structural features allow researchers to explore interactions at the molecular level, aiding in the design of more effective pharmaceuticals.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Synthesis of Antimicrobial Agents | Derivatives exhibited significant activity against gram-positive bacteria. |

| Study 2 | Anti-inflammatory Properties | Certain derivatives showed a reduction in inflammatory markers in vitro. |

| Study 3 | Drug Interaction Studies | The compound was used to analyze binding affinities with target proteins, providing insights into drug design. |

Mechanism of Action

The mechanism of action of 5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The dimethylaminomethylene group can engage in various chemical interactions, influencing the compound’s reactivity and effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

The following analysis compares 5-(dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione with structurally related Meldrum’s acid derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent Diversity and Structural Modifications

Table 1: Key Structural Analogs and Their Substituents

Key Observations :

- Electronic Effects: The dimethylaminomethylene group enhances nucleophilicity at the exocyclic methylene carbon, making it reactive toward electrophiles. In contrast, electron-withdrawing groups (e.g., iodo in ) reduce nucleophilicity but enable participation in halogen-bonding interactions.

- Steric Effects : Bulky substituents (e.g., azepan-2-ylidene in ) introduce steric hindrance, affecting reaction kinetics and regioselectivity.

- Hydrogen Bonding : Hydroxy-substituted derivatives (e.g., ) exhibit intermolecular O–H···O interactions, influencing crystallization and solubility.

Key Observations :

- Green Chemistry : Aqueous methods using HTMAB (e.g., ) offer eco-friendly advantages over organic solvents, though yields vary with substituent reactivity.

- Catalyst Efficiency : Lanthanide catalysts (e.g., La(OTf)₃ in ) enhance condensation rates but require precise stoichiometric control.

- Halogenation Challenges : Iodo-substituted derivatives (e.g., ) show moderate yields (68%) due to steric and electronic limitations.

Physicochemical and Application-Based Differences

- Solubility: Hydroxy- and methoxy-substituted derivatives (e.g., ) exhibit higher polarity and water solubility compared to alkylamino analogs.

- Thermal Stability: Aromatic substituents (e.g., benzylidene in ) enhance thermal stability, whereas amino groups may promote decomposition under acidic conditions.

Biological Activity

5-(Dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, commonly referred to in scientific literature as a derivative of Meldrum's acid, has garnered attention for its biological activity. This compound exhibits notable antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 199.20 g/mol. The compound features a dioxane ring structure that contributes to its biological activity. Its structural characteristics include:

- Functional Groups : Dimethylamino and dioxane moieties.

- Physical Properties : Melting point ranges from 120 to 123 °C .

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Escherichia coli | 12.4 |

| Bacillus subtilis | 15.0 |

| Staphylococcus aureus | 18.5 |

| Bacillus cereus | 20.0 |

These results suggest that the compound has a stronger effect on Gram-negative bacteria compared to Gram-positive bacteria due to differences in cell wall structure .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and LS174 (colorectal cancer). The half-maximal inhibitory concentration (IC50) values are as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.7 |

| A549 | 20.8 |

| LS174 | 21.8 |

The selectivity index (SI) for these compounds indicates a favorable therapeutic window with values showing significant selectivity towards cancer cells over normal fibroblast cells (MRC-5), suggesting lower toxicity to normal tissues .

Molecular docking studies have been conducted to explore the binding affinities of this compound with various biological targets such as DNA and topoisomerase II beta. The results indicate that the compound interacts effectively with these targets, which may explain its dual activity as both an antimicrobial and an anticancer agent .

Case Studies

- Study on Antimicrobial Efficacy : In a study assessing the antimicrobial efficacy of various derivatives of Meldrum's acid, it was found that the dimethylaminomethylene derivative exhibited superior activity against E. coli compared to other tested compounds. This was attributed to its ability to penetrate bacterial cell membranes more effectively .

- Assessment of Anticancer Properties : Another research study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using the MTT assay. Results indicated that while it showed significant cytotoxicity towards cancer cells, it had minimal effects on normal fibroblast cells, highlighting its potential as a selective anticancer agent .

Q & A

Basic Question: What are the key safety protocols for handling 5-(dimethylaminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in laboratory settings?

Methodological Answer:

- Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is recommended if aerosols are generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Waste Disposal : Segregate chemical waste and use accredited disposal services to prevent environmental contamination. Avoid aqueous disposal due to potential hydrolysis hazards .

Basic Question: What synthetic routes are effective for preparing this compound, and how can reaction yields be optimized?

Methodological Answer:

- Core Synthesis : React Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with dimethylaminomethylene precursors. A typical protocol involves refluxing in acetic anhydride with catalytic sulfuric acid .

- Green Chemistry Alternative : Use hexadecyltrimethylammonium bromide (HTMAB) as a phase-transfer catalyst in water for condensation reactions. This method achieves >85% yield in 2–3 hours under mild conditions (neutral pH, 60°C) .

- Yield Optimization : Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:3). Recrystallize from methanol to purify .

Basic Question: How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- X-ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H···O interactions) and confirm the enolate π-electron distribution. Bond lengths (e.g., C=O at 1.225 Å) and torsion angles are key metrics .

- Spectroscopy :

- ¹H/¹³C NMR : Identify methyl groups (δ ~1.3–1.5 ppm for CH₃) and carbonyl signals (δ ~160–170 ppm).

- IR : Strong C=O stretches at ~1750–1850 cm⁻¹ .

Advanced Question: What experimental strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts or low yields)?

Methodological Answer:

- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities. For example, over-oxidation during sulfoxide formation (e.g., from thiomethyl to sulfonyl groups) may require strict stoichiometric control of m-CPBA .

- Low-Yield Troubleshooting :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.

- Catalyst Screening : Test alternatives like K₂CO₃ or ionic liquids if HTMAB underperforms .

- Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) prevents premature decomposition .

Advanced Question: How do substituent modifications (e.g., aryl vs. alkyl groups) impact the compound’s reactivity in cycloaddition reactions?

Methodological Answer:

- Electronic Effects : Electron-withdrawing groups (e.g., acetylphenyl) enhance electrophilicity at the methylene carbon, accelerating Diels-Alder reactions. For example, 5-aryl derivatives react 3× faster with dienes than alkyl analogs .

- Steric Hindrance : Bulky substituents (e.g., 3,4-dimethoxybenzyl) reduce regioselectivity in [4+2] cycloadditions. Computational modeling (DFT) predicts transition-state geometries to guide design .

Advanced Question: What mechanistic insights explain its role as a precursor for quinolone derivatives?

Methodological Answer:

- Thermal Rearrangement : Heating the compound at 120–140°C induces ring-opening to form reactive ketene intermediates, which cyclize with aryl amines to yield 4(1H)-quinolones .

- Key Intermediate : The zwitterionic state stabilizes transition states during electrocyclization. Isotopic labeling (¹⁵N) confirms N-migration pathways .

Advanced Question: How can crystallographic data inform the design of derivatives with improved bioactivity?

Methodological Answer:

- Hydrogen-Bond Networks : Crystal structures reveal intermolecular C–H···O interactions (2.8–3.2 Å) that enhance stability. Derivatives with stronger H-bond donors (e.g., –OH groups) show improved solubility and pharmacokinetics .

- Packing Motifs : Analyze unit-cell parameters (e.g., P2₁/c space group) to predict solubility. For instance, tighter packing correlates with lower aqueous solubility .

Advanced Question: What computational methods validate experimental observations of its tautomeric equilibria?

Methodological Answer:

- DFT Calculations : Optimize tautomer geometries at the B3LYP/6-311++G(d,p) level. Compare Gibbs free energies to predict dominant forms (e.g., enol vs. keto).

- NMR Chemical Shift Prediction : Use GIAO (Gauge-Including Atomic Orbital) methods to match experimental ¹³C shifts, confirming tautomer populations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.